N-(2-(4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride N-(2-(4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1351610-23-5
VCID: VC7261605
InChI: InChI=1S/C21H21N5O4S.ClH/c27-20(14-2-4-18-19(12-14)30-13-29-18)22-5-6-25-7-9-26(10-8-25)21(28)15-1-3-16-17(11-15)24-31-23-16;/h1-4,11-12H,5-10,13H2,(H,22,27);1H
SMILES: C1CN(CCN1CCNC(=O)C2=CC3=C(C=C2)OCO3)C(=O)C4=CC5=NSN=C5C=C4.Cl
Molecular Formula: C21H22ClN5O4S
Molecular Weight: 475.95

N-(2-(4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride

CAS No.: 1351610-23-5

Cat. No.: VC7261605

Molecular Formula: C21H22ClN5O4S

Molecular Weight: 475.95

* For research use only. Not for human or veterinary use.

N-(2-(4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride - 1351610-23-5

Specification

CAS No. 1351610-23-5
Molecular Formula C21H22ClN5O4S
Molecular Weight 475.95
IUPAC Name N-[2-[4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide;hydrochloride
Standard InChI InChI=1S/C21H21N5O4S.ClH/c27-20(14-2-4-18-19(12-14)30-13-29-18)22-5-6-25-7-9-26(10-8-25)21(28)15-1-3-16-17(11-15)24-31-23-16;/h1-4,11-12H,5-10,13H2,(H,22,27);1H
Standard InChI Key LTTCSMDWVVQDQZ-UHFFFAOYSA-N
SMILES C1CN(CCN1CCNC(=O)C2=CC3=C(C=C2)OCO3)C(=O)C4=CC5=NSN=C5C=C4.Cl

Introduction

N-(2-(4-(benzo[c] thiadiazole-5-carbonyl)piperazin-1-yl)ethyl)benzo[d] dioxole-5-carboxamide hydrochloride is a synthetic organic compound featuring a fused heterocyclic structure. Its core framework includes benzo[c] thiadiazole and benzo[d] dioxole moieties, which are known for their applications in medicinal chemistry and materials science due to their electronic and biological properties.

This compound is particularly notable for its potential applications in drug discovery and therapeutic development. The presence of a piperazine linker and functional groups such as amides and carboxamides suggests its utility in molecular docking studies and receptor-ligand interactions.

Molecular Formula:

C20H20N4O4S·HCl

Molecular Weight:

Approximately 450 g/mol (including the hydrochloride).

Synthesis Pathway

The synthesis of this compound involves multi-step organic reactions:

  • Formation of Benzo[c]125thiadiazole Derivative: Typically synthesized via cyclization of appropriate precursors like o-phenylenediamine with sulfur-containing reagents.

  • Coupling with Piperazine: Achieved through amide bond formation using coupling agents like EDC or DCC.

  • Introduction of Benzo[d]13dioxole Moiety: Through nucleophilic substitution or esterification reactions.

  • Conversion to Hydrochloride Salt: Final step involves treatment with HCl gas or aqueous HCl to enhance solubility.

Applications in Medicinal Chemistry

This compound's structural features suggest the following potential uses:

  • Pharmacological Activity: The benzo[c] thiadiazole scaffold is known for antimicrobial, anticancer, and anti-inflammatory properties .

  • Receptor Binding Studies: The piperazine group allows flexibility in binding to protein targets such as GPCRs or enzymes.

  • Fluorescence Probes: The conjugated aromatic systems may exhibit fluorescence useful in imaging studies.

Table 1: Potential Pharmacological Applications

PropertyApplicationSupporting Evidence
Antimicrobial ActivityInhibitor of bacterial growthSimilar thiadiazoles
Anticancer PotentialCytotoxicity against tumor cellsDocking studies
FluorescenceImaging agentAromatic core fluorescence

Analytical Characterization

The compound can be characterized using the following techniques:

  • NMR Spectroscopy:

    • Proton (1^1H) and Carbon (13^13C) NMR confirm functional groups.

  • Mass Spectrometry (MS):

    • Confirms molecular weight and purity.

  • Infrared Spectroscopy (IR):

    • Identifies characteristic bonds (e.g., amides, aromatic rings).

  • X-Ray Crystallography (if crystalline):

    • Provides detailed structural insights.

Table 2: Biological Activities of Related Compounds

ActivityTargetIC50/EC50 Values
AntimicrobialBacterial strainsLow micromolar range
AnticancerMCF7 Breast Cancer Cells~10 µM for analogs
Anti-inflammatory5-Lipoxygenase Enzyme~50 µM for derivatives

Future Directions

Further research on this compound could include:

  • Structure Optimization:

    • Modifying substituents to enhance potency and selectivity.

  • In Vivo Studies:

    • Evaluating pharmacokinetics and toxicity profiles.

  • Material Applications:

    • Exploring its use in organic electronics or as a fluorescent probe.

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